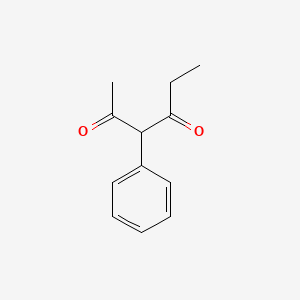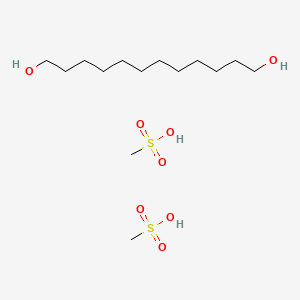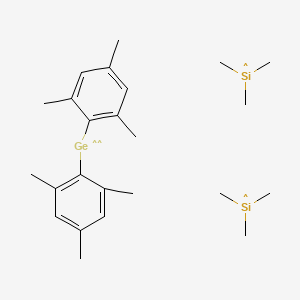![molecular formula C29H35BrO4 B14323627 1,1'-{[4-Bromo-5-(3,3-diethoxypentyl)-1,3-phenylene]bis(oxymethylene)}dibenzene CAS No. 105705-42-8](/img/structure/B14323627.png)
1,1'-{[4-Bromo-5-(3,3-diethoxypentyl)-1,3-phenylene]bis(oxymethylene)}dibenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-{[4-Bromo-5-(3,3-diethoxypentyl)-1,3-phenylene]bis(oxymethylene)}dibenzene is an organic compound characterized by its complex structure, which includes a bromine atom, diethoxypentyl groups, and phenylene rings connected by oxymethylene linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{[4-Bromo-5-(3,3-diethoxypentyl)-1,3-phenylene]bis(oxymethylene)}dibenzene typically involves multi-step organic reactions. One common approach is to start with a brominated phenylene derivative, which undergoes a series of reactions including alkylation, etherification, and coupling reactions. The reaction conditions often involve the use of strong bases, solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as recrystallization, distillation, and chromatography are essential to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1,1’-{[4-Bromo-5-(3,3-diethoxypentyl)-1,3-phenylene]bis(oxymethylene)}dibenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The phenylene rings can participate in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different functionalized compounds.
科学的研究の応用
1,1’-{[4-Bromo-5-(3,3-diethoxypentyl)-1,3-phenylene]bis(oxymethylene)}dibenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
作用機序
The mechanism of action of 1,1’-{[4-Bromo-5-(3,3-diethoxypentyl)-1,3-phenylene]bis(oxymethylene)}dibenzene involves its interaction with specific molecular targets. The bromine atom and phenylene rings can participate in various binding interactions, while the diethoxypentyl groups may influence the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1,1’-{[4-Bromo-5-(3,3-dimethoxypentyl)-1,3-phenylene]bis(oxymethylene)}dibenzene: Similar structure with methoxy groups instead of ethoxy groups.
1,1’-{[4-Chloro-5-(3,3-diethoxypentyl)-1,3-phenylene]bis(oxymethylene)}dibenzene: Chlorine atom instead of bromine.
1,1’-{[4-Bromo-5-(3,3-diethoxyhexyl)-1,3-phenylene]bis(oxymethylene)}dibenzene: Longer alkyl chain.
Uniqueness
1,1’-{[4-Bromo-5-(3,3-diethoxypentyl)-1,3-phenylene]bis(oxymethylene)}dibenzene is unique due to its specific combination of bromine, diethoxypentyl groups, and phenylene rings. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
特性
CAS番号 |
105705-42-8 |
|---|---|
分子式 |
C29H35BrO4 |
分子量 |
527.5 g/mol |
IUPAC名 |
2-bromo-1-(3,3-diethoxypentyl)-3,5-bis(phenylmethoxy)benzene |
InChI |
InChI=1S/C29H35BrO4/c1-4-29(33-5-2,34-6-3)18-17-25-19-26(31-21-23-13-9-7-10-14-23)20-27(28(25)30)32-22-24-15-11-8-12-16-24/h7-16,19-20H,4-6,17-18,21-22H2,1-3H3 |
InChIキー |
ZCPUFCNHHAGDSQ-UHFFFAOYSA-N |
正規SMILES |
CCC(CCC1=C(C(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)Br)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dibutylbis{[(2-chlorophenoxy)acetyl]oxy}stannane](/img/structure/B14323552.png)

![[1,2,5]Oxadiazolo[3,4-b]quinoxaline, 6,7-dimethyl-, 1-oxide](/img/structure/B14323571.png)

![4-{[(6-Nitro-1,3-benzothiazol-2-yl)amino]methyl}benzoic acid](/img/structure/B14323580.png)



![2-{[2-(4-Azidophenyl)ethyl]amino}ethan-1-ol](/img/structure/B14323615.png)



![1-[2-(Dodecyloxy)ethyl]naphthalene](/img/structure/B14323629.png)
